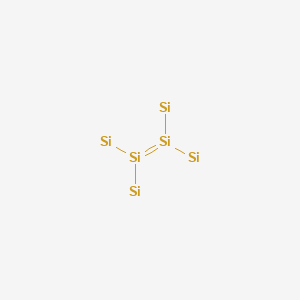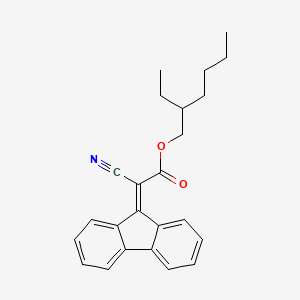![molecular formula C20H14BrN3O3 B14244469 1,10-Phenanthrolinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide CAS No. 468084-06-2](/img/structure/B14244469.png)
1,10-Phenanthrolinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-Phenanthrolinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide is a heterocyclic organic compound It is a derivative of 1,10-phenanthroline, which is known for its ability to form strong complexes with metal ions
Métodos De Preparación
The synthesis of 1,10-phenanthrolinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide typically involves the reaction of 1,10-phenanthroline with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming an intermediate Schiff base, which is then reduced to yield the final product. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .
Análisis De Reacciones Químicas
1,10-Phenanthrolinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Aplicaciones Científicas De Investigación
1,10-Phenanthrolinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions, which are studied for their catalytic and photochemical properties.
Biology: The compound’s ability to intercalate with DNA makes it useful in studying DNA interactions and developing potential therapeutic agents.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent due to its ability to inhibit metalloenzymes.
Mecanismo De Acción
The mechanism of action of 1,10-phenanthrolinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide involves its ability to chelate metal ions. This chelation disrupts the function of metalloenzymes, leading to inhibition of their activity. The compound can also intercalate with DNA, affecting DNA replication and transcription processes. These interactions with molecular targets and pathways contribute to its biological and chemical effects .
Comparación Con Compuestos Similares
1,10-Phenanthrolinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide can be compared with other similar compounds such as:
2,2’-Bipyridine: Another chelating ligand with similar coordination properties but different structural features.
Ferroin: A well-known redox indicator that forms complexes with iron ions.
Propiedades
Número CAS |
468084-06-2 |
|---|---|
Fórmula molecular |
C20H14BrN3O3 |
Peso molecular |
424.2 g/mol |
Nombre IUPAC |
1-(4-nitrophenyl)-2-(1,10-phenanthrolin-1-ium-1-yl)ethanone;bromide |
InChI |
InChI=1S/C20H14N3O3.BrH/c24-18(14-7-9-17(10-8-14)23(25)26)13-22-12-2-4-16-6-5-15-3-1-11-21-19(15)20(16)22;/h1-12H,13H2;1H/q+1;/p-1 |
Clave InChI |
NKEGHVSFWHIZAY-UHFFFAOYSA-M |
SMILES canónico |
C1=CC2=C(C3=C(C=CC=[N+]3CC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C=C2)N=C1.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



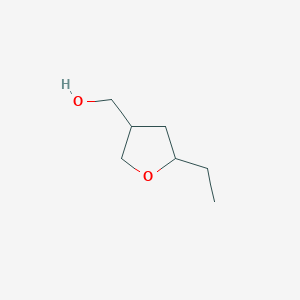
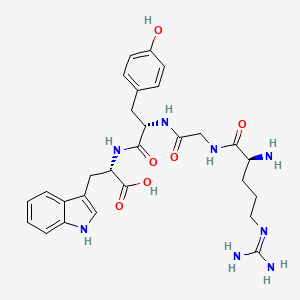
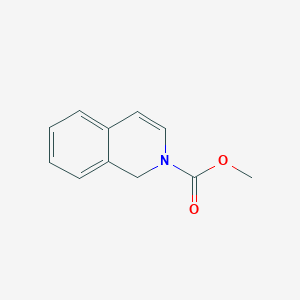
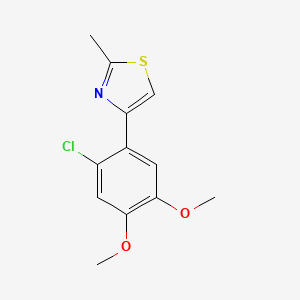
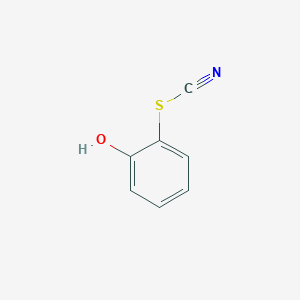

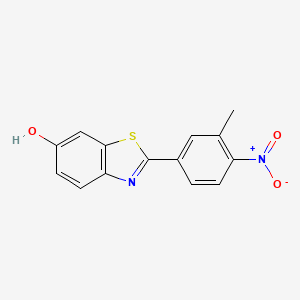
![4,4'-Bipyridinium, 1,1'-bis[2-(4-methoxyphenyl)-2-oxoethyl]-, dibromide](/img/structure/B14244407.png)
![Ethanol, 2-[[2-[(phenylmethylene)amino]ethyl]thio]-](/img/structure/B14244412.png)
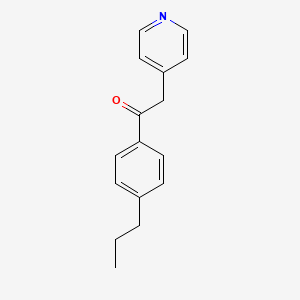
![1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-one](/img/structure/B14244428.png)
